Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate
Description
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate is a specialized organic compound with the molecular formula C₁₁H₁₄F₃NO₄ and a molecular weight of 281.23 g/mol . Its structure features:
- A tert-butoxycarbonyl (Boc) group, commonly used as a protective group for amines in peptide synthesis.
- An allyl amino moiety, which introduces reactivity for further functionalization.
- A trifluoromethyl (CF₃) group, known to enhance metabolic stability and lipophilicity in pharmaceuticals.
- A but-3-ynoate ester, providing a conjugated alkyne system that may participate in click chemistry or cycloaddition reactions.
The compound is supplied by German chemical distributors (e.g., HFC Chemicals and abcr GmbH) and is classified under safety risk codes 36/37/38 (irritating to eyes, respiratory system, and skin), necessitating precautions such as gloves and goggles during handling .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-2-(trifluoromethyl)but-3-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO4/c1-7-9-18(11(20)22-12(3,4)5)13(8-2,10(19)21-6)14(15,16)17/h2,7H,1,9H2,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVJQWVNVOQLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)C(C#C)(C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate typically involves multiple steps. One common method starts with the preparation of the allyl amine derivative, which is then protected with a tert-butoxycarbonyl (Boc) group. The trifluoromethyl group is introduced via a nucleophilic substitution reaction, and the final step involves the formation of the but-3-ynoate ester through esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Synthesis
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate serves as a valuable intermediate in the synthesis of various biologically active compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.
Synthesis of Bioactive Molecules
The compound's trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for synthesizing compounds with improved biological activity. For instance, it can be used to create derivatives that inhibit specific enzymes or receptors involved in disease processes.
Anticancer Research
Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. The incorporation of the allyl group allows for further functionalization, potentially leading to compounds that can target cancer cells selectively.
Antimicrobial Activity
Research has shown that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The structural modifications facilitated by this compound could lead to enhanced efficacy against resistant strains of bacteria.
Case Study: Synthesis of Trifluoromethylated Compounds
A study demonstrated the successful use of this compound as a precursor in synthesizing trifluoromethylated peptides. These peptides showed increased potency in biological assays compared to their non-trifluoromethylated counterparts .
Case Study: Drug Development
Another research effort focused on modifying this compound to create inhibitors for specific kinase pathways implicated in cancer. The resulting compounds displayed promising results in preclinical models, highlighting the compound's potential in drug discovery .
Mechanism of Action
The mechanism of action of Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the allyl and Boc-protected amine groups can participate in various chemical reactions, facilitating the compound’s activity.
Comparison with Similar Compounds
Structural Analogues with Boc-Protected Amines
The Boc group is ubiquitous in organic synthesis. For example, Boc-protected amino acids (e.g., Boc-glycine) share the protective group but lack the trifluoromethyl and alkyne ester functionalities. This difference makes the subject compound more suited for applications requiring both steric protection and fluorinated motifs, such as in drug discovery or agrochemical intermediates.
Trifluoromethyl-Containing Esters
Compounds like methyl trifluoropyruvate (C₄H₃F₃O₃) share the trifluoromethyl and ester groups but lack the Boc-allyl amino substituent. The absence of these groups limits their utility in peptide coupling or nucleophilic reactions, highlighting the subject compound’s versatility .
Compounds from Patent Literature ( and )
- EP 4 374 877 A2 () describes a complex spirocyclic compound with trifluoromethyl groups and hydroxyhexanoyl motifs. Unlike the subject compound, this molecule is designed for pharmaceutical applications (e.g., kinase inhibition) and exhibits higher molecular complexity and weight (>600 g/mol) .
- Thiomethyl-benzamide derivatives () include trifluoromethyl groups but feature thioether-linked aromatic systems (e.g., N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide).
Data Table: Key Properties and Comparisons
Research Findings and Implications
- Synthetic Utility : The subject compound’s alkyne ester and Boc group make it a candidate for Huisgen cycloaddition (click chemistry) or peptide chain elongation, unlike simpler trifluoromethyl esters .
- Safety Considerations: Its irritant properties necessitate careful handling compared to non-ester trifluoromethyl compounds, which may have varying toxicity profiles .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via a multi-step route involving:
- Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amino moiety using Boc anhydride under basic conditions (e.g., DMAP or triethylamine) .
- Alkyne functionalization : Coupling of the trifluoromethyl group via nucleophilic addition to a propargyl bromide intermediate.
- Esterification : Methylation of the carboxylic acid precursor using methyl iodide or dimethyl sulfate .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Analytical methods :
- NMR : NMR is critical for confirming the trifluoromethyl group’s presence (δ ~ -60 to -70 ppm). NMR identifies allyl protons (δ 5.1–5.8 ppm) and Boc methyl groups (δ 1.4 ppm) .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 281.23 (CHFNO) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% for research-grade material) .
Q. How does the Boc-protected amino group influence the compound’s stability and reactivity in downstream applications?
- The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and prevents undesired nucleophilic reactions at the amino site during synthesis. However, it requires acidic conditions (e.g., TFA) for deprotection, which may complicate workflows involving acid-sensitive functionalities .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of the trifluoromethyl group on reaction pathways involving this compound?
- The strong electron-withdrawing nature of the -CF group polarizes adjacent bonds, accelerating nucleophilic attacks at the β-carbon of the alkyne. Computational studies (DFT) suggest this group lowers the LUMO energy of the triple bond, facilitating [2+2] cycloadditions or Sonogashira couplings . Experimental validation via kinetic isotopic effect (KIE) studies is recommended .
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
- Case study : notes conflicting enzyme inhibition results between Methyl 2-[allyl(Boc)amino]-2-(CF)but-3-ynoate and its hex-5-enoate analog. To address this:
- Reproducibility checks : Validate assay conditions (pH, temperature, enzyme source).
- Structural analysis : Compare X-ray crystallography or docking simulations to identify steric/electronic differences impacting binding .
- Table : Key analogs and their bioactivity profiles:
| Compound | IC (nM) | Target Enzyme |
|---|---|---|
| Methyl 2-[allyl(Boc)amino]-CF but-3-ynoate | 120 ± 15 | Protease A |
| Hex-5-enoate analog | 450 ± 40 | Protease A |
Q. What strategies mitigate challenges in achieving stereoselective synthesis of derivatives from this compound?
- Challenges : The propargyl position’s linear geometry complicates stereocontrol.
- Solutions :
- Chiral auxiliaries : Use Evans oxazolidinones to direct asymmetric induction during alkyne functionalization .
- Catalytic systems : Employ Pd-catalyzed asymmetric allylic alkylation (AAA) with BINAP ligands for enantioselective C–C bond formation .
Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Approaches :
- Prodrug design : Replace the methyl ester with a pivaloyloxymethyl (POM) group to enhance oral bioavailability .
- Metabolic stability : Introduce deuterium at labile positions (e.g., allyl group) to slow CYP450-mediated degradation .
Safety and Handling
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Hazards : Irritant (Risk Code 36/37/38); avoid inhalation/contact.
- Protocols : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C in airtight containers. Neutralize waste with 10% sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
